4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol . This compound is characterized by the presence of a chloro group, a hydroxybutan-2-yl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 1-hydroxybutan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of Intermediate: The initial reaction between 4-chlorophenol and 1-hydroxybutan-2-amine leads to the formation of an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as aminomethylation, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles, such as sodium alkoxides or Grignard reagents, under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(1-hydroxyethyl)amino]methyl}phenol: Similar structure with a hydroxyethyl group instead of a hydroxybutan-2-yl group.
4-Chloro-2-{[(1-hydroxypropyl)amino]methyl}phenol: Similar structure with a hydroxypropyl group instead of a hydroxybutan-2-yl group.
Uniqueness
4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-2-10(7-14)13-6-8-5-9(12)3-4-11(8)15/h3-5,10,13-15H,2,6-7H2,1H3 |
InChI Key |
YGMAKENSWRMOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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